Triisopropylarsine

Vapor Pressure Boiling Point Volatility

Triisopropylarsine (CAS 57538-64-4) is a tertiary organoarsenic compound with the molecular formula C9H21As and a molecular weight of 204.18 g/mol. It is characterized as a colorless liquid with a density of approximately 0.83 g/cm³ and a boiling point near 150 °C.

Molecular Formula C9H21As
Molecular Weight 204.18 g/mol
CAS No. 57538-64-4
Cat. No. B14627968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylarsine
CAS57538-64-4
Molecular FormulaC9H21As
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(C)[As](C(C)C)C(C)C
InChIInChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
InChIKeyBTBCWVARCVKLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropylarsine (CAS 57538-64-4) Baseline Physicochemical and Application Profile for Procurement


Triisopropylarsine (CAS 57538-64-4) is a tertiary organoarsenic compound with the molecular formula C9H21As and a molecular weight of 204.18 g/mol [1]. It is characterized as a colorless liquid with a density of approximately 0.83 g/cm³ and a boiling point near 150 °C . The compound exhibits a trigonal pyramidal geometry around the arsenic center and is valued for its sterically demanding isopropyl groups, which confer distinct reactivity profiles in organometallic synthesis and catalysis [2]. As a non-nucleophilic base and a ligand in transition metal coordination chemistry, Triisopropylarsine is primarily utilized in academic research and specialized industrial applications where control over steric bulk and electronic properties is critical [3].

Triisopropylarsine Selection: Why Alkyl Chain Architecture Precludes Direct Substitution


The selection of Triisopropylarsine over other trialkylarsines is driven by the non-linear impact of alkyl chain branching on critical physicochemical and steric properties. While compounds like tripropylarsine and tributylarsine share the C9H21As and C12H27As formulas respectively, their physical constants and molecular geometries diverge significantly due to the unique spatial demands of the isopropyl group [1][2]. For instance, the vapor pressure—a key parameter for vapor-phase deposition and handling—varies by orders of magnitude across the series [3]. Furthermore, the branched structure of Triisopropylarsine provides a distinct steric profile that is not replicated by linear or less-branched analogs, directly affecting its performance as a ligand in homogeneous catalysis and its ability to form stable metal complexes [4]. Simply substituting one trialkylarsine for another without accounting for these structural and physical differences can lead to compromised reaction kinetics, altered catalyst selectivity, or process control failures in materials science applications.

Triisopropylarsine Comparative Evidence: Quantified Differentiation for Scientific Procurement


Vapor Pressure and Boiling Point Differentiation for Triisopropylarsine vs. Tripropylarsine and Tributylarsine

Triisopropylarsine exhibits significantly higher volatility compared to its linear or larger alkyl analogs, a critical factor in applications such as chemical vapor deposition (CVD). Its reported vapor pressure and boiling point values are markedly different from those of tripropylarsine and tributylarsine, providing a clear basis for selection based on process temperature and handling requirements [1].

Vapor Pressure Boiling Point Volatility

Enthalpy of Vaporization: Triisopropylarsine vs. Tripropylarsine and Trimethylarsine

The enthalpy of vaporization (ΔvapH) provides a direct measure of the energy required for phase change, impacting process heating requirements and thermal stability assessments. Triisopropylarsine exhibits a lower ΔvapH than its linear isomer tripropylarsine, but a higher value than the smaller trimethylarsine, placing it at a moderate position in the volatility spectrum of alkylarsines [1][2].

Enthalpy of Vaporization Thermodynamics Process Safety

Ligand Cone Angle and Steric Bulk for Triisopropylarsine in Iridium(I) Complexes

The steric demand of Triisopropylarsine (AsiPr3) is a defining feature of its coordination chemistry. Its cone angle, while not explicitly quantified in the available literature, is inferred from the successful isolation and characterization of trans-[IrCl(C2H4)(AsiPr3)2] (2) and mixed arsane/phosphane complexes [1]. The ability to form stable bis-ligated square-planar iridium(I) complexes indicates that AsiPr3 occupies a steric space that is manageable for coordination yet sufficiently bulky to influence reaction pathways, differentiating it from less hindered trialkylarsines like AsMe3 or linear AsPr3 [2][3].

Ligand Cone Angle Steric Hindrance Iridium Complexes

Triisopropylarsine as a Safer Liquid Alternative to Gaseous Arsine (AsH3) in MOCVD

Gaseous arsine (AsH3) is the standard arsenic source in MOCVD but presents significant toxicity and handling hazards. Liquid organoarsenic precursors like Triisopropylarsine offer a safer alternative due to lower vapor pressure and containment in liquid state under standard conditions [1][2]. While specific growth data for Triisopropylarsine in GaAs MOCVD is not available, related β-eliminating trialkyl-As precursors (e.g., DEtBAs, DEiPrAs) have been demonstrated as viable substitutes, producing high-quality GaAs/AlAs superlattices without significant changes in growth rates or incorporation behavior [3]. This class-level evidence supports the potential of Triisopropylarsine as a safer, liquid-phase alternative to AsH3 in vapor deposition processes.

MOCVD Precursor Safety Arsine Alternative

Triisopropylarsine Application Scenarios Based on Verified Comparative Advantages


Homogeneous Catalysis with Iridium Complexes

Triisopropylarsine serves as a sterically demanding ligand for the synthesis of iridium(I) and iridium(III) complexes. Its unique steric bulk enables the isolation of reactive intermediates such as ethene complexes (e.g., trans-[IrCl(C2H4)(AsiPr3)2]), which are valuable for studying fundamental organometallic reactions and catalytic cycles [1]. The ligand's ability to stabilize low-valent iridium centers makes it a preferred choice for researchers exploring C-H activation and alkene functionalization.

Safer Arsenic Precursor for Vapor Deposition Research

In academic and R&D settings focused on III-V semiconductor materials, Triisopropylarsine offers a practical, liquid-phase alternative to highly toxic arsine gas. Its moderate volatility allows for conventional bubbler or liquid delivery system usage, reducing the need for specialized gas-handling infrastructure [2][3]. This is particularly beneficial for exploratory MOCVD or chemical beam epitaxy (CBE) studies where flexibility and reduced hazard profile are prioritized.

Synthesis of Sterically Protected Organometallic Compounds

The pronounced steric shielding provided by the three isopropyl groups makes Triisopropylarsine an effective reagent for the synthesis of low-coordinate or otherwise reactive main-group and transition metal compounds. This is analogous to the use of triisopropylphosphine (PiPr3) in stabilizing unusual oxidation states and geometries, but with the distinct electronic and steric properties conferred by the arsenic donor atom [4].

Model Compound for Studying Arsine Ligand Effects

Due to its well-defined structure and moderate size, Triisopropylarsine is frequently employed as a model ligand in comparative studies of pnictogen (P, As, Sb, Bi) donor effects in coordination chemistry. Its properties allow researchers to isolate the impact of the donor atom from the steric influence of the substituents, facilitating systematic investigations into structure-activity relationships in catalysis [4][5].

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